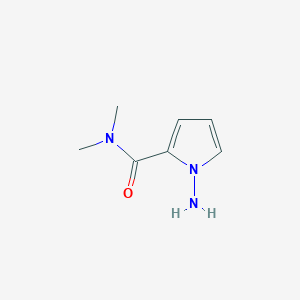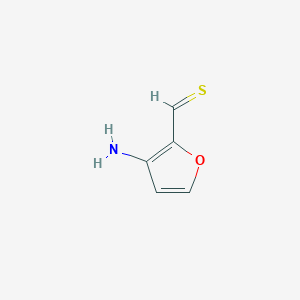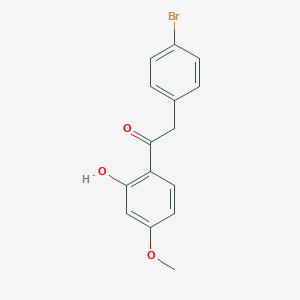
2-(4-Fluorophenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)propanal, also known as 4-Fluorophenylpropanal or 4-FPA, is a chemical compound that belongs to the class of aldehydes. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Aplicaciones Científicas De Investigación
2-(2-(4-Fluorophenyl)propanalyl)propanal has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. It has been reported to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been used as a building block in the synthesis of various compounds, such as chiral ligands and biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Fluorophenyl)propanalyl)propanal is not fully understood. However, it has been suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
2-(2-(4-Fluorophenyl)propanalyl)propanal has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity, as mentioned earlier. Additionally, it has been shown to exhibit antimicrobial activity against certain bacteria and fungi. It has also been reported to exhibit antioxidant activity, making it a potential candidate for the development of antioxidant agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-(4-Fluorophenyl)propanalyl)propanal is its potential applications in various scientific research fields, such as medicinal chemistry and drug discovery. It can be easily synthesized in the laboratory, and its properties can be easily modified to suit specific research needs. However, one of the limitations of 2-(2-(4-Fluorophenyl)propanalyl)propanal is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-(4-Fluorophenyl)propanalyl)propanal. One of the potential directions is the development of anticancer drugs based on its antitumor activity. Additionally, it can be used as a building block in the synthesis of various biologically active molecules. Further research is also needed to fully understand its mechanism of action and potential applications in other scientific research fields.
Conclusion
In conclusion, 2-(2-(4-Fluorophenyl)propanalyl)propanal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 2-(2-(4-Fluorophenyl)propanalyl)propanal involves the reaction between 4-Fluorobenzaldehyde and propanal in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of 2-(2-(4-Fluorophenyl)propanalyl)propanal. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANCPBXTNIZNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457861 |
Source


|
| Record name | 2-(4-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189445-63-4 |
Source


|
| Record name | 2-(4-fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)

![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)



![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)
